molecular formula C17H15ClFN3O B12476736 2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B12476736
M. Wt: 331.8 g/mol
InChI Key: VETMOGSCSAGQCA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and substituted phenyl hydrazones.

    Condensation Reactions: Between substituted phenyl hydrazines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(4-fluorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H15ClFN3O

Molecular Weight

331.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(4-fluorophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C17H15ClFN3O/c18-13-3-1-4-15(11-13)22-16(12-5-7-14(19)8-6-12)20-9-2-10-21(20)17(22)23/h1,3-8,11,16H,2,9-10H2

InChI Key

VETMOGSCSAGQCA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=O)N2C1)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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